3-Oxocyclopent-1-enecarboxylic acid
CAS No.: 108384-36-7
Cat. No.: VC20739754
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108384-36-7 |
---|---|
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 3-oxocyclopentene-1-carboxylic acid |
Standard InChI | InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) |
Standard InChI Key | OVRALHWIAFCVSV-UHFFFAOYSA-N |
SMILES | C1CC(=O)C=C1C(=O)O |
Canonical SMILES | C1CC(=O)C=C1C(=O)O |
Chemical Properties and Structure
3-Oxocyclopent-1-enecarboxylic acid possesses a well-defined molecular structure with the chemical formula C6H6O3 and a molecular weight of 126.11 g/mol . The compound features a five-membered cyclopentene ring with a ketone group at position 3 and a carboxylic acid group at position 1, connected to the double bond between carbons 1 and 2. This arrangement creates an α,β-unsaturated carbonyl system that contributes significantly to the compound's reactivity profile.
The structure of 3-Oxocyclopent-1-enecarboxylic acid can be represented through various chemical notations. The IUPAC name is 3-oxocyclopentene-1-carboxylic acid, while its InChI notation is InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) . The simplified molecular-input line-entry system (SMILES) representation is C1CC(=O)C=C1C(=O)O . These standardized notations enable precise identification and communication about the compound in scientific literature and databases.
Several synonyms exist for this compound, including:
-
3-oxocyclopent-1-enecarboxylic acid
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3-oxocyclopentene-1-carboxylic acid
The physical and chemical properties of 3-Oxocyclopent-1-enecarboxylic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
Physical State | Typically white solid |
Functional Groups | Ketone, Carboxylic acid, Alkene |
SMILES Notation | C1CC(=O)C=C1C(=O)O |
InChI | InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) |
InChIKey | OVRALHWIAFCVSV-UHFFFAOYSA-N |
The compound's reactivity is largely influenced by its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation, while the ketone group can undergo nucleophilic additions. The presence of a double bond in conjugation with both the ketone and carboxylic acid creates an extended π-system, enhancing the electrophilicity of certain positions and enabling selective transformations that make this compound particularly valuable in synthetic organic chemistry .
Synthesis Methods
Several methods have been developed for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid, with variations depending on the starting materials and desired scale. One well-documented approach involves the hydrolysis of ester derivatives under basic conditions .
A specific synthetic route described in literature involves the treatment of a precursor ester (4b) with lithium hydroxide in a mixed solvent system of tetrahydrofuran (THF) and water at 0°C. The reaction proceeds as follows:
"3-Oxocyclopent-1-enecarboxylic acid (G). LiOH (1.50 g, 64.0 mmol) was added to 4b (1.80 g, 12.8 mmol) dissolved in THF (180 mL) and H2O (180 mL) at 0°C."
After the reaction, the mixture is acidified to pH < 4 using dilute hydrochloric acid (0.5 M), followed by extraction with ethyl acetate. This procedure typically yields the pure product as a white solid in excellent yield (>98%) . This synthetic approach demonstrates the efficiency of ester hydrolysis for accessing the target carboxylic acid.
Another synthetic transformation documented involves the conversion of 3-Oxocyclopent-1-enecarboxylic acid to its tert-butyl ester derivative. This reaction employs N,N-dimethylaminopyridine (DMAP) as a catalyst, tert-butanol as the alcohol component, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane . This demonstrates the versatility of the compound as both a target molecule and a synthetic intermediate.
Applications
Organic Synthesis
3-Oxocyclopent-1-enecarboxylic acid serves as a versatile building block in organic synthesis, enabling the creation of complex molecular structures. The presence of multiple functional groups on the cyclopentene ring allows for selective transformations at different positions, making it an invaluable intermediate in the synthesis of more complex compounds . The carboxylic acid group can be readily converted to esters, amides, or reduced to alcohols, while the ketone functionality provides a handle for nucleophilic additions, reductions, or condensation reactions.
In particular, this compound enables efficient synthetic pathways through its ability to participate in selective reactions. The differentiated reactivity of the ketone and carboxylic acid groups allows chemists to manipulate each functional group independently, creating opportunities for step-economy in multistep syntheses. This selectivity is especially valuable in the preparation of complex natural products and pharmaceutically active compounds where precise control of stereochemistry and functionality is crucial .
Pharmaceutical Research
The pharmaceutical applications of 3-Oxocyclopent-1-enecarboxylic acid are particularly noteworthy, as preliminary studies suggest potential anti-inflammatory and analgesic properties in derivatives of this compound . These findings have spurred interest in developing novel therapeutic agents based on this structural scaffold. The compound's ability to interact with specific biological targets makes it a promising candidate for drug discovery efforts.
Research into the biological activity of 3-Oxocyclopent-1-enecarboxylic acid indicates possible pathways for drug development, with studies suggesting that certain derivatives exhibit selective interactions with specific biological targets . This selectivity is crucial for developing effective pharmaceuticals with minimal side effects. The compound's potential in medicinal chemistry warrants further investigation into its biological interactions and therapeutic applications, particularly in the development of anti-inflammatory and pain management medications.
Material Science
In material science, 3-Oxocyclopent-1-enecarboxylic acid contributes to the development of advanced materials, including specialized polymers and coatings. The bifunctional nature of the molecule allows it to serve as a linking component in polymer synthesis, potentially enhancing properties such as chemical resistance and durability . These characteristics make it valuable for applications requiring materials with specific physical and chemical properties.
The compound's ability to participate in various polymerization reactions through either its carboxylic acid or ketone functionality provides flexibility in material design. This versatility enables the creation of materials with tailored properties suited to specific applications, from protective coatings to specialized polymers for demanding environments .
Agricultural Chemistry
In agricultural applications, 3-Oxocyclopent-1-enecarboxylic acid is being explored for its potential utility in developing effective herbicides and pesticides . The compound's structural features may enable interactions with specific biological targets in pest organisms while minimizing impact on beneficial species or crops. This selectivity is crucial for modern agricultural chemistry, which increasingly emphasizes targeted approaches to pest management.
Research in this area focuses on understanding how derivatives of 3-Oxocyclopent-1-enecarboxylic acid interact with biological systems relevant to agricultural applications. By exploring structure-activity relationships, researchers aim to develop more effective and environmentally responsible agrochemical solutions that can address challenges in crop protection and management .
Catalysis
The role of 3-Oxocyclopent-1-enecarboxylic acid in catalytic processes represents another significant application area. The compound is being investigated for its potential to improve reaction efficiencies and reduce by-products in chemical manufacturing processes . Its functional groups may enable coordination with metal centers or participation in organocatalytic systems, facilitating transformations that might otherwise require harsher conditions or produce more waste.
Research in catalysis involving this compound focuses on developing more sustainable chemical processes that align with principles of green chemistry. By improving reaction selectivity and efficiency, catalytic systems incorporating 3-Oxocyclopent-1-enecarboxylic acid or its derivatives could contribute to reducing the environmental impact of chemical manufacturing while potentially lowering production costs .
Biological Activities and Interactions
Research on the biological activity of 3-Oxocyclopent-1-enecarboxylic acid reveals encouraging potential in pharmacological applications. Preliminary studies indicate that derivatives of this compound may exhibit significant anti-inflammatory and analgesic effects, suggesting valuable therapeutic applications. These findings have stimulated interest in further exploration of the compound's interaction with biological systems and its potential pharmaceutical applications.
Interaction studies focusing on 3-Oxocyclopent-1-enecarboxylic acid examine its reactivity with various chemical entities and potential biological targets. Understanding how this compound interacts with enzymes or receptors within biological systems is crucial for determining its potential therapeutic applications. Such studies provide insights into possible mechanisms of action and help identify structural modifications that might enhance desired biological activities.
Researchers continue to investigate structure-activity relationships to identify which structural features are essential for biological activity and which modifications might enhance desired properties. This systematic approach to understanding the compound's biological interactions provides valuable guidance for future pharmaceutical development efforts.
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